N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining an anthraquinone moiety with a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 1-aminoanthraquinone with a benzodioxole derivative. One common method is to react 1-aminoanthraquinone with benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other bioactive anthraquinone derivatives.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE exerts its effects is primarily through its interaction with cellular components. The anthraquinone moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound has a similar structure but with a methyl group instead of the benzodioxole ring.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This derivative features a chloroacetamide group, offering different reactivity and applications.
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C22H13NO5 |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H13NO5/c24-20-13-4-1-2-5-14(13)21(25)19-15(20)6-3-7-16(19)23-22(26)12-8-9-17-18(10-12)28-11-27-17/h1-10H,11H2,(H,23,26) |
InChI Key |
BIBNNZADNBILJB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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